molecular formula C8H7ClN4O B12634527 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide CAS No. 944123-43-7

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide

Cat. No.: B12634527
CAS No.: 944123-43-7
M. Wt: 210.62 g/mol
InChI Key: ZZPWAMZPYNXNIO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide is a heterocyclic compound with a pyrrolopyridine core substituted at position 4 with chlorine and at position 5 with a hydrazide group (-CONHNH₂). Key properties include:

  • CAS No.: 920966-03-6 (parent acid) .
  • Molecular Formula: C₈H₆ClN₄O (inferred for hydrazide derivative).
  • Molecular Weight: ~210.6 g/mol (calculated).
  • Appearance: White solid (parent acid) .
  • Applications: Used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules like kinase inhibitors .

The hydrazide derivative is synthesized by reacting the parent carboxylic acid (4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid) with hydrazine, following protocols similar to those described for other hydrazides . Safety data for the parent acid indicate hazards such as acute oral toxicity (H302) and skin irritation (H315) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

944123-43-7

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

IUPAC Name

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide

InChI

InChI=1S/C8H7ClN4O/c9-6-4-1-2-11-7(4)12-3-5(6)8(14)13-10/h1-3H,10H2,(H,11,12)(H,13,14)

InChI Key

ZZPWAMZPYNXNIO-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C(=C21)Cl)C(=O)NN

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide typically involves multiple steps. One common method starts with the preparation of 4-chloro-1H-pyrrolo[2,3-b]pyridine, which can be synthesized from 4-chloro-7-azaindole through a series of reactions . The carboxylic acid group is then introduced at the 5-position, followed by the conversion of the carboxylic acid to its hydrazide derivative. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups such as amines.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide involves its interaction with molecular targets such as FGFRs. The compound binds to the active site of these receptors, inhibiting their activity and thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Pyrrolopyridine Family

Key Observations:

Substituent Position: The position of the chlorine substituent significantly impacts reactivity. For example, 5-chloro derivatives (e.g., 10b) exhibit lower synthetic yields (71%) compared to non-chlorinated analogs (95%), likely due to steric or electronic effects .

Functional Groups :

  • The hydrazide group (-CONHNH₂) enhances nucleophilicity, making the compound suitable for forming hydrazones or heterocyclic scaffolds .
  • Ester derivatives (e.g., methyl ester, CAS 849067-96-5) improve solubility in organic solvents compared to the carboxylic acid .

Protective Groups : Silyl-protected derivatives (e.g., triisopropylsilyl) are used to stabilize reactive positions during multi-step syntheses .

Comparison with Non-Pyrrolopyridine Hydrazides

Table 2: Functional Group Comparisons
Compound Name Core Structure Functional Group Key Reactivity Reference
4-Chloro-pyrrolopyridine-5-carbohydrazide Pyrrolopyridine -CONHNH₂ Forms hydrazones with aldehydes
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbothioamide (16) Pyrrolidine -CONHNH₂, -SCN Dual functionality for metal coordination
Pyrazole-3-carbohydrazide (3a-b) Pyrazole -CONHNH₂ Precursor for antifungal agents
Key Observations:

Reactivity : Pyrrolopyridine hydrazides exhibit reactivity akin to pyrazole and pyrrolidine hydrazides, forming stable hydrazones with aldehydes .

Biological Relevance: The chlorine substituent in pyrrolopyridine analogs may enhance binding to biological targets (e.g., kinases) compared to non-halogenated derivatives .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-, hydrazide (CAS Number: 920966-03-6) is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews various studies that highlight its synthesis, biological evaluation, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

The molecular formula of this compound is C8H5ClN2O2 with a molecular weight of 196.59 g/mol. It has a melting point that varies depending on purity and specific conditions but is generally noted to be a solid at room temperature.

Antitumor Activity

Recent studies have demonstrated that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit significant antitumor activity. For instance, a study focused on phenyl hydrazone derivatives showed that these compounds could induce apoptosis in A549 lung cancer cells and effectively arrest the cell cycle at the G2/M phase . The SAR analysis indicated that modifications to the hydrazone structure could enhance biological activity.

Table 1: Summary of Antitumor Activity Findings

Compound TypeCell LineMechanism of ActionObserved Effect
Phenyl HydrazoneA549Induces apoptosisCell cycle arrest at G2/M
Heterocyclic HydrazoneA549Apoptosis inductionLess effective than phenyl derivatives

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties. A study highlighted the effectiveness of pyrrole-based compounds against various bacterial strains, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics. For example, certain derivatives exhibited MIC values as low as 3.12 μg/mL against Staphylococcus aureus .

Table 2: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Pyrrole Benzamide DerivativeStaphylococcus aureus3.12
Control (Ciprofloxacin)Staphylococcus aureus2

Structure-Activity Relationships (SAR)

The SAR studies conducted on various derivatives of the compound reveal critical insights into how structural modifications influence biological activity. The presence of halogen substituents and variations in the hydrazone moiety significantly affect potency and selectivity against target cells.

Case Studies

  • Apoptosis Induction in Cancer Cells : A specific study demonstrated that the compound could effectively trigger programmed cell death in A549 cells through mitochondrial pathways, indicating its potential as a chemotherapeutic agent .
  • Inhibition of Bacterial Growth : Another investigation showed that certain derivatives could inhibit the growth of Mycobacterium tuberculosis with promising MIC values, paving the way for further development as anti-tuberculosis agents .

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